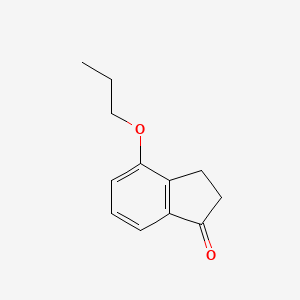

4-Propoxy-2,3-dihydro-1H-inden-1-one

Description

4-Propoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the indenone scaffold. The indenone core consists of a bicyclic structure with a ketone group at position 1 and a partially unsaturated six-membered ring. The propoxy substituent introduces steric bulk and moderate electron-donating effects, influencing the compound’s reactivity, solubility, and biological interactions.

Propriétés

Numéro CAS |

820238-22-0 |

|---|---|

Formule moléculaire |

C12H14O2 |

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

4-propoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-8-14-12-5-3-4-9-10(12)6-7-11(9)13/h3-5H,2,6-8H2,1H3 |

Clé InChI |

KPTQUFFGBQHGDD-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=CC=CC2=C1CCC2=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects on Position 4

- 4-Methoxy Derivative (e.g., 6-Chloro-2,3-dihydro-4-methoxy-1H-inden-1-one) The methoxy (-OCH₃) group at position 4 is smaller and more electron-donating than propoxy, enhancing resonance stabilization of the ketone. Key Difference: Propoxy’s longer alkyl chain may increase lipophilicity, favoring membrane permeability in biological systems compared to methoxy.

- 4-(Propan-2-yl) Derivative (FCY-302) FCY-302, (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one, features an isopropyl group at position 4. This substituent is highly hydrophobic and sterically demanding, contributing to its antiproliferative activity against leukemia and myeloma cells .

Substituent Effects on Other Positions

- 5-Methoxy-2-(4-nitrobenzylidene) Derivative (9b) The methoxy group at position 5 and nitrobenzylidene moiety at position 2 create a conjugated system with strong electron-withdrawing effects. This structure is optimized for solid-state reactivity and has been used in opioid receptor studies .

3-Hydroxy-5-isopropyl-3-methyl Derivative

- Isolated from Croton oblongifolius, this compound exhibits allelopathic activity due to its hydroxyl and isopropyl groups at positions 3 and 5. The hydroxyl group increases hydrogen-bonding capacity, enhancing interactions with plant enzymes .

- Key Difference : The absence of a hydroxyl group in 4-propoxy-2,3-dihydro-1H-inden-1-one may reduce its phytotoxic effects but improve metabolic stability.

Complex Hybrid Structures

- (E)-5-Methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene) Derivative (22) This hybrid compound integrates a quinoline-triazole moiety via a benzylidene linker. It acts as a dual-binding acetylcholinesterase inhibitor (IC₅₀ = 114 µM), leveraging the indanone core for π-stacking and the triazole for metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.